molecular formula C12H22Cl2N4 B1435016 N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride CAS No. 2108458-32-6

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride

Cat. No.: B1435016
CAS No.: 2108458-32-6
M. Wt: 293.23 g/mol
InChI Key: WYHKCJNVQBRKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride, also known as NMPP, is a novel compound with a wide range of potential applications in the field of scientific research. It is a derivative of pyridazinone and contains two nitrogen atoms, two methyl groups, and a piperidin-3-ylmethyl group. NMPP is an extremely stable compound and has high solubility in water, making it an ideal candidate for a variety of scientific applications.

Scientific Research Applications

Synthesis of Complex Molecules

Novel Syntheses of Derivatives : A study detailed novel syntheses involving the condensation of pyridazinone with aromatic aldehydes, leading to a variety of derivatives, including thieno[2,3-c]pyridazines and phthalazines. These synthetic pathways underscore the versatility of pyridazinone derivatives as intermediates for developing structurally diverse compounds (Gaby et al., 2003).

Structure and Optical Properties : Another study explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, emphasizing the impact of structural modifications on thermal, redox, and emission properties (Palion-Gazda et al., 2019).

Potential Pharmacological Applications

Antimicrobial Agents : Research into novel pyridazine, thieno[2,3-c]pyridazine, and pyrimidothienopyridazine derivatives with sulfonamido moieties aimed at developing potential antimicrobial agents. This investigation into the antimicrobial activity of synthesized compounds provides a foundation for further pharmacological studies (Al-Kamali & Al-Hazmi, 2014).

Eosinophil Infiltration Inhibitors : A specific study synthesized and evaluated fused pyridazines for antihistaminic activity and inhibitory effects on eosinophil infiltration. This research illustrates the therapeutic potential of pyridazine derivatives in treating conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Properties

IUPAC Name

N,N-dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-16(2)12-6-5-11(14-15-12)8-10-4-3-7-13-9-10;;/h5-6,10,13H,3-4,7-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHKCJNVQBRKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride
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N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride
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N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride
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N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride
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N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride
Reactant of Route 6
N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride

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